N-(4-Carboxyphenyl)nicotinamide 1-oxide N-(4-Carboxyphenyl)nicotinamide 1-oxide
Brand Name: Vulcanchem
CAS No.: 62833-97-0
VCID: VC18497465
InChI: InChI=1S/C13H10N2O4/c16-12(10-2-1-7-15(19)8-10)14-11-5-3-9(4-6-11)13(17)18/h1-8H,(H,14,16)(H,17,18)
SMILES:
Molecular Formula: C13H10N2O4
Molecular Weight: 258.23 g/mol

N-(4-Carboxyphenyl)nicotinamide 1-oxide

CAS No.: 62833-97-0

Cat. No.: VC18497465

Molecular Formula: C13H10N2O4

Molecular Weight: 258.23 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Carboxyphenyl)nicotinamide 1-oxide - 62833-97-0

Specification

CAS No. 62833-97-0
Molecular Formula C13H10N2O4
Molecular Weight 258.23 g/mol
IUPAC Name 4-[(1-oxidopyridin-1-ium-3-carbonyl)amino]benzoic acid
Standard InChI InChI=1S/C13H10N2O4/c16-12(10-2-1-7-15(19)8-10)14-11-5-3-9(4-6-11)13(17)18/h1-8H,(H,14,16)(H,17,18)
Standard InChI Key NOZXKPUFOWZECN-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C[N+](=C1)[O-])C(=O)NC2=CC=C(C=C2)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

N-(4-Carboxyphenyl)nicotinamide 1-oxide (molecular formula: C₁₃H₁₀N₂O₄, molecular weight: 258.23 g/mol) features a nicotinamide backbone modified by a 4-carboxyphenyl group and an N-oxide substitution (Fig. 1). The para-carboxylic acid group enhances its capacity for hydrogen bonding and metal coordination, while the N-oxide moiety increases polarity and redox activity .

Structural Comparison with Analogues

The positional isomerism of the carboxyl group significantly influences molecular interactions. For example, N-(3-carboxyphenyl)nicotinamide 1-oxide (PubChem CID: 44167) shares the same molecular formula but differs in the carboxyl group’s meta position, altering its electronic distribution and crystal packing . Similarly, N-(2-carboxyphenyl)isonicotinamide 1-oxide exhibits distinct solubility profiles due to steric effects.

Table 1: Comparative properties of N-(4-carboxyphenyl)nicotinamide 1-oxide and analogues

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
N-(4-Carboxyphenyl)nicotinamide 1-oxideC₁₃H₁₀N₂O₄258.234-carboxyphenyl, N-oxide
N-(3-Carboxyphenyl)nicotinamide 1-oxideC₁₃H₁₀N₂O₄258.233-carboxyphenyl, N-oxide
NicotinamideC₆H₆N₂O122.13Pyridinecarboxamide

Synthesis and Characterization

Synthetic Routes

While explicit protocols for N-(4-carboxyphenyl)nicotinamide 1-oxide are scarce, analogous compounds are typically synthesized via amide coupling between isonicotinic acid N-oxide and substituted anilines. A plausible route involves:

  • Oxidation of nicotinamide: Treatment with hydrogen peroxide or peracetic acid to yield nicotinamide 1-oxide .

  • Carboxylation: Introduction of the 4-carboxyphenyl group via Ullmann coupling or palladium-catalyzed reactions .

  • Purification: Recrystallization from ethanol-water mixtures to achieve >95% purity .

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at ~1680 cm⁻¹ (C=O stretch of amide) and ~1250 cm⁻¹ (N-O stretch of N-oxide) .

  • NMR: ¹H NMR (DMSO-d₆) signals at δ 8.5–8.7 ppm (pyridine protons) and δ 12.1 ppm (carboxylic acid proton) .

Biological Activity and Mechanisms

Interaction with NAD+ Pathways

Nicotinamide derivatives are integral to NAD+ metabolism, which regulates oxidative stress and energy transduction . The carboxylic acid group in N-(4-carboxyphenyl)nicotinamide 1-oxide may facilitate interactions with NAD+-dependent enzymes, such as sirtuins or PARPs, though empirical validation is needed.

Applications in Materials Science

Metal-Organic Frameworks (MOFs)

Carboxyphenyl ligands are pivotal in constructing MOFs due to their multidentate coordination. For example, N,N,N’,N’-Tetrakis(4-carboxyphenyl)-1,4-phenylenediamine forms 3D frameworks with Co(II) ions, exhibiting luminescent sensing properties . N-(4-Carboxyphenyl)nicotinamide 1-oxide could similarly serve as a linker in MOFs for catalytic or sensing applications.

Table 2: Potential MOF applications of N-(4-carboxyphenyl)nicotinamide 1-oxide

ApplicationMechanismReference Compound
Luminescent sensingQuenching via electron transferCoMOF-s1 (detects nitrofurans)
CatalysisRedox-active metal centersNAD+-based photocatalysts

Future Perspectives

  • Therapeutic Development: Screening for antimicrobial or anticancer activity using in vitro models.

  • Materials Innovation: Designing MOFs for environmental sensing or gas storage.

  • Mechanistic Studies: Elucidating interactions with NAD+ derivatives via computational docking .

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